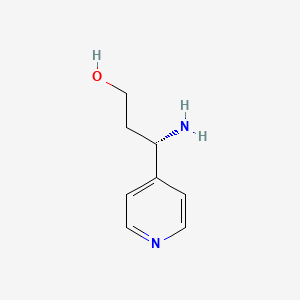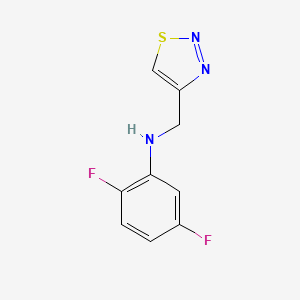
2,5-Difluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound that features a unique combination of fluorine atoms and a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring, a five-membered ring containing sulfur and nitrogen atoms, imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 2,5-difluoroaniline with a thiadiazole derivative. One common method involves the use of hydrazonoyl halides, which react with 2,5-difluoroaniline under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiadiazole ring or the aniline moiety.
Substitution: The fluorine atoms and the thiadiazole ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
2,5-Difluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiadiazole ring and fluorine atoms play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Difluoroaniline: Lacks the thiadiazole ring, resulting in different chemical properties and biological activities.
1,3,4-Thiadiazole Derivatives: Share the thiadiazole ring but differ in the substituents attached to the ring, leading to variations in their chemical behavior and applications.
Uniqueness
2,5-Difluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to the presence of both fluorine atoms and the thiadiazole ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H7F2N3S |
|---|---|
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
2,5-difluoro-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C9H7F2N3S/c10-6-1-2-8(11)9(3-6)12-4-7-5-15-14-13-7/h1-3,5,12H,4H2 |
Clave InChI |
NORXCWYNGGMEEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)NCC2=CSN=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


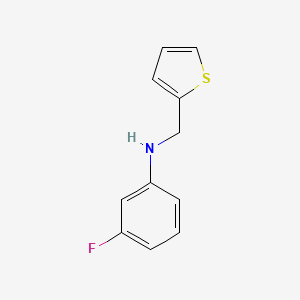
![4-chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306324.png)
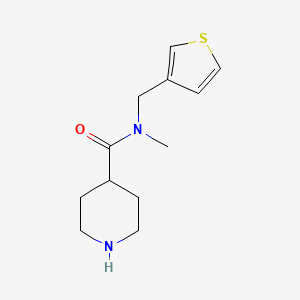
![1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13306339.png)
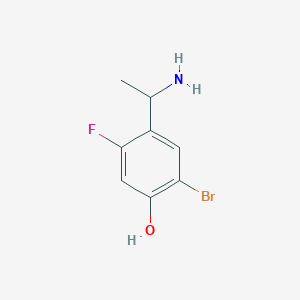

![5-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13306348.png)
![8-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13306349.png)
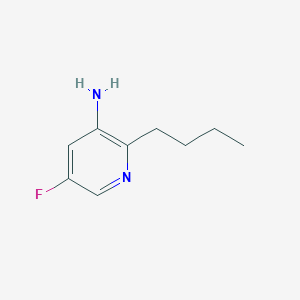
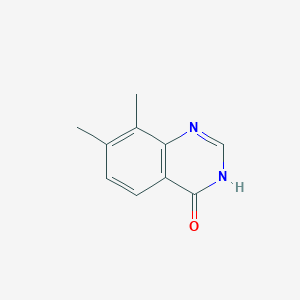
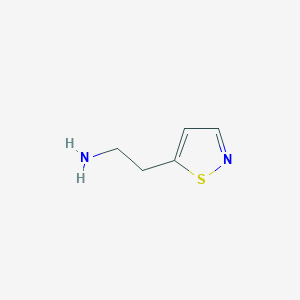
![1-{Pyrazolo[1,5-a]pyridin-3-yl}butane-1,3-dione](/img/structure/B13306379.png)
![2-[(But-3-yn-2-yl)amino]-4-methylbenzoic acid](/img/structure/B13306384.png)
